An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-pentanol
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-pentanol
Introduction
2,4-Dimethyl-3-pentanol, also known by its synonyms Diisopropylcarbinol and Diisopropylmethanol, is a secondary alcohol with the chemical formula C7H16O. This colorless liquid serves as a valuable compound in various chemical applications, primarily as a solvent and a key intermediate in the synthesis of fragrances, flavors, plasticizers, and other specialty chemicals. Its branched structure influences its physical properties and reactivity, making it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of 2,4-Dimethyl-3-pentanol are summarized below. These values are critical for its application in experimental and industrial settings.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 600-36-2 |
| Molecular Formula | C7H16O |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | 2,4-dimethylpentan-3-ol |
| SMILES String | CC(C)C(O)C(C)C |
| InChI Key | BAYAKMPRFGNNFW-UHFFFAOYSA-N |
Table 2: Quantitative Physical and Chemical Properties
| Property | Value |
| Appearance | Clear, colorless liquid |
| Boiling Point | 138-140 °C at 760 mmHg |
| Melting Point | -70 °C |
| Density | 0.829 g/mL at 25 °C |
| Refractive Index | n20/D 1.425 |
| Flash Point | 37 °C (99 °F) |
| Vapor Pressure | 2.78 mmHg at 25 °C |
| Water Solubility | 7,000 mg/L at 25 °C |
| Solubility in Organics | Soluble in alcohol; High solubility in nonpolar solvents (e.g., hexane, toluene) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,4-Dimethyl-3-pentanol. Various spectral data are publicly available through chemical databases.
Table 3: Available Spectroscopic Data
| Technique | Availability |
| 1H and 13C NMR | Spectra available |
| Infrared (IR/FTIR) | Spectra available |
| Mass Spectrometry (MS) | Electron ionization (EI) and GC-MS data available |
| Raman Spectroscopy | Spectra available |
Reactivity and Applications
2,4-Dimethyl-3-pentanol's reactivity is centered around its secondary hydroxyl group. It participates in typical alcohol reactions and is utilized in several synthetic applications.
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Synthetic Intermediate : It is used as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives.
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Polymerization : The compound has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.
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Substitution Reactions : Like other secondary alcohols, it can undergo nucleophilic substitution. For instance, it reacts with hydrogen halides like HCl in the presence of a Lewis acid (e.g., ZnCl2) to form the corresponding alkyl halide, 3-chloro-2,4-dimethylpentane.
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Industrial Applications : It serves as an intermediate in the manufacturing of fragrances and flavors. It also finds use in the production of lubricants and plasticizers.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific results. Below are protocols derived from available literature for the synthesis and analysis of 2,4-Dimethyl-3-pentanol.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of 2,4-Dimethyl-3-pentanol from its corresponding ketone, 2,4-dimethyl-3-pentanone, via catalytic hydrogenation.
Materials and Equipment:
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2,4-Dimethyl-3-pentanone (substrate)
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Cobalt-based catalyst (e.g., LNHC/CoCl2)
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Base (e.g., potassium hydroxide)
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Anhydrous solvent (e.g., tetrahydrofuran)
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Hydrogen gas (H2)
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Argon-filled glove box
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4 mL vial with magnetic stir bar
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Parr Instruments autoclave
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Standard glassware for workup
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Flash column chromatography system
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GC and NMR for analysis
Procedure:
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Preparation (Inert Atmosphere): Inside an argon-filled glove box, weigh the cobalt catalyst and the base into a 4 mL vial equipped with a magnetic stir bar.
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Solvent and Substrate Addition: Add the anhydrous solvent to the vial and shake for approximately 30 seconds. Following this, add the 2,4-dimethyl-3-pentanone substrate.
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Reaction Setup: Seal the vial and place it into a Parr Instruments autoclave. Remove the autoclave from the glove box.
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Hydrogenation: Purge the sealed autoclave with hydrogen gas. Heat the apparatus to the desired reaction temperature and maintain for 16 hours under hydrogen pressure (e.g., ~22500 Torr).
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Workup: After 16 hours, cool the autoclave to 0 °C before carefully venting the hydrogen gas.
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Analysis Preparation: For quantitative analysis, add a known amount of an internal standard (e.g., 1.0 mmol biphenyl) to the reaction mixture. Filter the organic layer and dilute for GC analysis.
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Purification: Isolate the final product, 2,4-Dimethyl-3-pentanol, using flash column chromatography.
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Characterization: Confirm the structure and purity of the isolated product using NMR and GC analysis.
Protocol 2: Reaction with Lucas Reagent (HCl/ZnCl2)
This protocol outlines the conversion of 2,4-Dimethyl-3-pentanol to 3-chloro-2,4-dimethylpentane, a classic SN1 reaction.
Materials and Equipment:
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2,4-Dimethyl-3-pentanol
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Lucas reagent (concentrated HCl and ZnCl2)
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Round bottom flask
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West condenser (for reflux)
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Heating mantle
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Separatory funnel
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Sodium sulfate (anhydrous)
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Distillation apparatus
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GC, IR, and NMR for analysis
Procedure:
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Reaction Setup: Add 6 mL (0.052 mol) of 2,4-Dimethyl-3-pentanol and boiling chips to a round bottom flask.
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Reagent Addition: While swirling the flask, add approximately 22 mL of Lucas reagent.
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Reflux: Connect a West condenser to the flask and heat the mixture under reflux for one hour.
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Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with 30 mL of water.
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Separation: Drain and discard the lower aqueous layer.
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Drying: Dry the remaining organic layer with anhydrous sodium sulfate.
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Filtration: Remove the drying agent via gravity filtration.
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Purification: Purify the crude product by distillation, collecting the fraction that boils above 139 °C.
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Characterization: Obtain GC, IR, and NMR spectra to confirm the identity and purity of the 3-chloro-2,4-dimethylpentane product.
